Cas no 1228-19-9 (Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-)

Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]- structure
1228-19-9 structure
Product Name:Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-
CAS-nummer:1228-19-9
MF:C13H18ClN3O3S
MW:331.81832075119
CID:155066
PubChem ID:219111
Update Time:2025-04-19

Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-
    • 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonylurea
    • Glpinamida
    • 1-(p-Chlorphenylsulfonyl)-3-(hexahydro-1-azepinyl)-harnstoff
    • 1,1-Hexamethylen-4-< 4-chlor-benzolsulfonyl> -semicarbazid
    • Azepinamide
    • glisoxepide
    • Glypinamide
    • Glypinamide [INN]
    • n-(azepan-1-ylcarbamoyl)-4-chlorobenzenesulfonamide
    • N-azepan-1-ylcarbamoyl-4-chloro-benzenesulfonamide
    • NSC70737
    • Parinase
    • SureCN343885
    • UNII-ORE084U8IP
    • NSC-70737
    • DTXSID70153719
    • Urea, 1-[(p-chlorophenyl)sulfonyl]-3-(hexahydro-1H-azepin-1-yl)-
    • NCIOpen2_008327
    • 1-(((((4-Chlorophenyl)sulfonyl)amino)carbonyl)amino)azepane
    • GLYPINAMIDE [MI]
    • NS00124977
    • CHEBI:135415
    • N-(p-Chlorophenyl)sulfonyl N'-hexahydroazepinourea
    • Benzenesulfonamide, 4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-
    • CHEMBL2106693
    • Benzenesulfonamide, {4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]-}
    • 1-((p-Chlorophenyl)sulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea
    • 1-[({[(4-chlorophenyl)sulfonyl]amino}carbonyl)amino]azepane
    • NSC 70737
    • 1228-19-9
    • 1-((p-Chlorophenyl)-sulfonyl)-3-(hexahydro-1H-azepin-1-yl)urea.
    • 1-(azepan-1-yl)-3-(4-chlorophenyl)sulfonyl-urea
    • Urea, {1-[(p-chlorophenyl)sulfonyl]-3-(hexahydro-1H-azepin-1-yl)-}
    • SCHEMBL343885
    • ORE084U8IP
    • Q27285802
    • Inchi: 1S/C13H18ClN3O3S/c14-11-5-7-12(8-6-11)21(19,20)16-13(18)15-17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H2,15,16,18)
    • InChI-sleutel: RHQSNARBXHRBNP-UHFFFAOYSA-N
    • LACHT: ClC1C=CC(=CC=1)S(NC(NN1CCCCCC1)=O)(=O)=O

Berekende eigenschappen

  • Exacte massa: 331.07594
  • Monoisotopische massa: 331.076
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 21
  • Aantal draaibare bindingen: 3
  • Complexiteit: 436
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: 3
  • XLogP3: none
  • Topologisch pooloppervlak: 86.9A^2

Experimentele eigenschappen

  • Dichtheid: 1.4
  • Smeltpunt: 197-198.5°
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.613
  • PSA: 78.51
  • LogboekP: 3.91940

Benzenesulfonamide,4-chloro-N-[[(hexahydro-1H-azepin-1-yl)amino]carbonyl]- Gerelateerde literatuur

Aanbevolen leveranciers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie